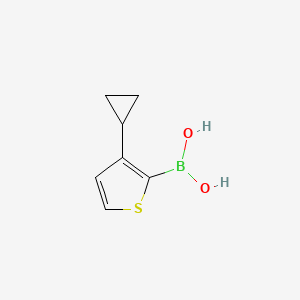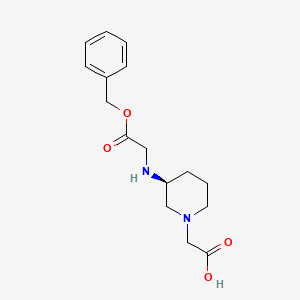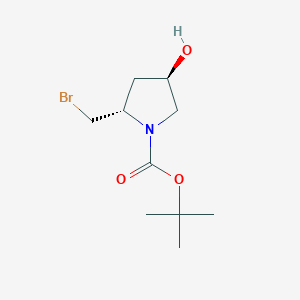
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a hydroxyl group attached to a pyrrolidine ring
Métodos De Preparación
The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of brominating agents, such as N-bromosuccinimide (NBS), to introduce the bromomethyl group. The hydroxyl group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form carbonyl compounds or reduction to form alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
Aplicaciones Científicas De Investigación
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S,4R)-2-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and applications.
tert-Butyl (2S,4R)-2-(methyl)-4-hydroxypyrrolidine-1-carboxylate: The absence of a halogen atom in this compound results in different chemical properties and reactivity.
tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: The presence of an additional hydroxyl group can influence the compound’s solubility and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H18BrNO3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
tert-butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Clave InChI |
PTHQYWRDNVOQQA-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)


![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)
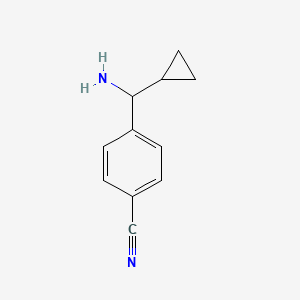
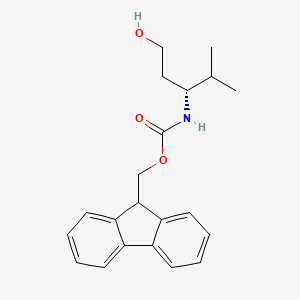

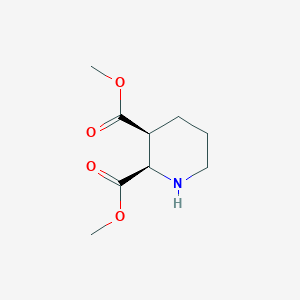
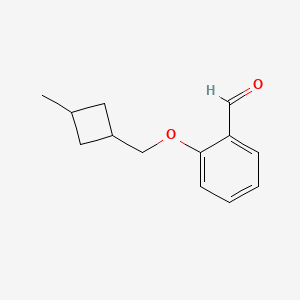
![2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde](/img/structure/B15226759.png)
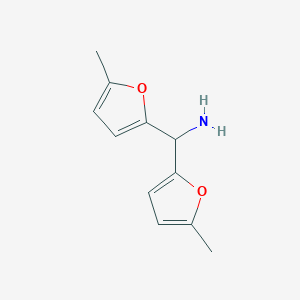
![Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)
